molecular formula C24H23BrN4O4 B2466666 [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224001-62-0

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2466666
CAS RN: 1224001-62-0
M. Wt: 511.376
InChI Key: IXOPGIZFANUDCX-UHFFFAOYSA-N
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Description

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23BrN4O4 and its molecular weight is 511.376. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Our compound can serve as a boron reagent in SM coupling reactions. The mild reaction conditions and functional group tolerance make SM coupling widely applicable in synthetic chemistry .

Calixarene Additives

Calixarenes, including resorcinarene compounds, have been used as additives in various applications. They find utility in capillary electrophoresis, liquid membranes, extraction processes, chemical sensing, and HPLC stationary phases. Some calix resorcinarenes also show promise as adsorbents for heavy metal separation .

Synthesis of Quinone Derivatives

Our compound can be used as a precursor for synthesizing quinone derivatives. For instance, efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone has been achieved using related compounds .

Metabolism Studies

Researchers have employed LC-HR-MS/MS techniques to study the metabolism and toxicological detection of similar compounds. These studies provide insights into their behavior in biological systems .

Protodeboronation Reactions

Protodeboronation reactions, which involve the removal of boron from boronic esters, are essential in organic synthesis. Our compound may participate in such reactions, contributing to the synthesis of diverse molecules .

properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-13-6-8-18(10-14(13)2)29-15(3)22(27-28-29)24(30)32-12-20-16(4)33-23(26-20)19-11-17(25)7-9-21(19)31-5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOPGIZFANUDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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